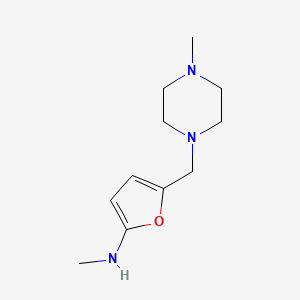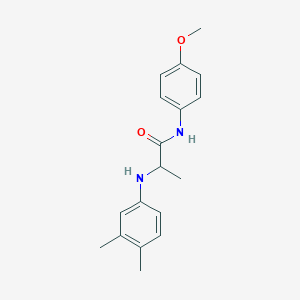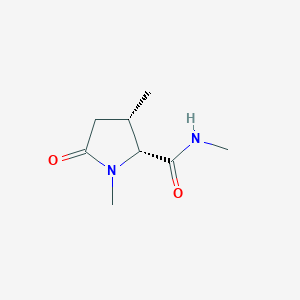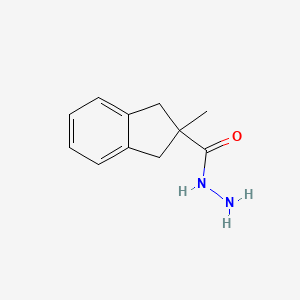![molecular formula C8H6BF5O3 B15205638 [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid CAS No. 958451-77-9](/img/structure/B15205638.png)
[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid: is a boronic acid derivative with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both difluoromethoxy and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable in various scientific and industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid typically involves the introduction of boronic acid functionality to a difluoromethoxy-trifluoromethyl benzene derivative. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Electrophilic Substitution: The difluoromethoxy and trifluoromethyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: This compound is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Biology:
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid in Suzuki-Miyaura coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The difluoromethoxy and trifluoromethyl groups influence the electronic properties of the aromatic ring, affecting the reactivity and selectivity of the coupling reactions .
Comparaison Avec Des Composés Similaires
- [2-(Difluoromethoxy)phenyl]boronic acid
- [5-(Trifluoromethyl)phenyl]boronic acid
- [2-(Methoxy)-5-(trifluoromethyl)phenyl]boronic acid
Comparison:
- Unique Properties: The combination of difluoromethoxy and trifluoromethyl groups in [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid imparts unique electronic and steric properties, making it more reactive and selective in certain coupling reactions compared to its analogs .
- Reactivity: The presence of both electron-withdrawing and electron-donating groups on the aromatic ring can enhance the reactivity of this compound in various chemical transformations .
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
958451-77-9 |
|---|---|
Formule moléculaire |
C8H6BF5O3 |
Poids moléculaire |
255.94 g/mol |
Nom IUPAC |
[2-(difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF5O3/c10-7(11)17-6-2-1-4(8(12,13)14)3-5(6)9(15)16/h1-3,7,15-16H |
Clé InChI |
IVGKCBYQINTZRB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(F)(F)F)OC(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



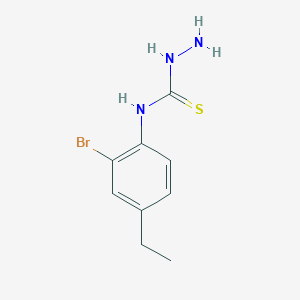
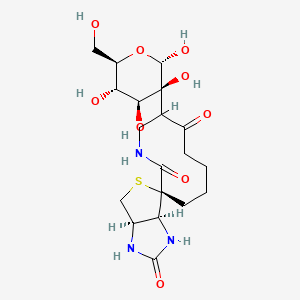
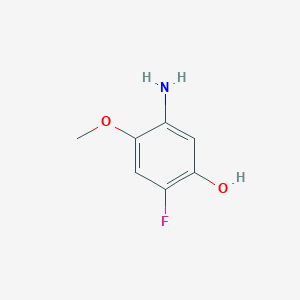
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)

